molecular formula C20H18F2N2O4S2 B2870282 N-[(2,4-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115871-64-1

N-[(2,4-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2870282
CAS No.: 1115871-64-1
M. Wt: 452.49
InChI Key: MTGLTNWPOBBGLW-UHFFFAOYSA-N
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Description

N-[(2,4-Difluorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 2,4-difluorophenylmethyl group at the amide nitrogen and a substituted benzenesulfonamido moiety at the 3-position of the thiophene ring. The compound’s structure integrates fluorinated aromatic systems, a methoxy group, and a sulfonamide linkage, which are common pharmacophores in medicinal chemistry for enhancing bioavailability and target binding .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4S2/c1-24(30(26,27)16-7-5-15(28-2)6-8-16)18-9-10-29-19(18)20(25)23-12-13-3-4-14(21)11-17(13)22/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGLTNWPOBBGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the sulfonyl group, and subsequent attachment of the carboxamide group. Common reagents used in these reactions include thiophene derivatives, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-[(2,4-difluorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide and its analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties / Activities Reference ID
Target Compound C₂₀H₁₇F₂N₂O₄S₂ ~454.48* - 2,4-Difluorophenylmethyl
- N-methyl-4-methoxybenzenesulfonamido
Predicted high lipophilicity due to fluorinated and methoxy groups; potential kinase/antibacterial activity inferred from analogs.
5-[(Benzenesulfonyl)(methyl)amino]-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide (J019-0340) C₂₂H₁₆F₂N₂O₃S₂ 458.5 - 2,4-Difluorophenyl
- Benzenesulfonyl-methylamino
Structural analog with benzothiophene core; sulfonamide group may enhance metabolic stability.
3-[(2,6-Dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)thiophene-2-carboxamide (CAS 250714-87-5) C₁₈H₁₁Cl₂F₂NOS₂ 430.32 - 2,4-Difluorophenyl
- 2,6-Dichlorobenzylsulfanyl
Sulfanyl group introduces potential for redox activity; higher Cl content increases molecular weight.
N-(2,4-Difluorophenyl)-3-([3-(trifluoromethyl)phenyl]methoxy)thiophene-2-carboxamide (CAS 344273-05-8) C₁₉H₁₂F₅NO₂S 413.36 - 2,4-Difluorophenyl
- Trifluoromethylphenylmethoxy
Trifluoromethyl group enhances hydrophobicity; predicted boiling point: 407°C.
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6) C₁₈H₁₃Cl₂NO₃S₂ 426.34 - 4-Chlorophenyl
- 4-Chlorobenzylsulfonyl
Sulfonyl group improves solubility; dual Cl substituents may increase halogen bonding efficacy.
Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (Compound 7, ) C₂₀H₁₇F₂NO₄S₂ 437.48 - 3,4-Difluorophenylsulfamoyl
- 4-Methylphenyl
Ethyl ester may enhance membrane permeability; sulfamoyl group mimics sulfonamide pharmacophore.

*Molecular weight calculated based on formula.

Key Observations:

Structural Diversity :

  • The target compound and its analogs share a thiophene-2-carboxamide core but differ in substituents at the 3-position (e.g., sulfonamido, sulfanyl, methoxy) and the aromatic groups (e.g., difluorophenyl, chlorophenyl, trifluoromethylphenyl).
  • Electron-withdrawing groups (e.g., -CF₃, -Cl, -F) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Physicochemical Properties :

  • The target compound has a higher predicted molecular weight (~454.48 g/mol) compared to simpler analogs (e.g., CAS 344273-05-8, 413.36 g/mol), likely due to the bulky N-methyl-4-methoxybenzenesulfonamido group.
  • Sulfonamide/sulfamoyl derivatives (e.g., J019-0340, CAS 251097-10-6) exhibit improved solubility compared to sulfanyl or methoxy analogs .

Synthetic Routes :

  • Similar compounds are synthesized via nucleophilic substitution (e.g., reaction of thiophene carbonyl chloride with amines ), Friedel-Crafts alkylation, and cyclization reactions .
  • IR and NMR data confirm key functional groups (e.g., C=S at 1243–1258 cm⁻¹, absence of C=O in triazole-thiones ).

Biological Relevance: Analogs with sulfonamide groups (e.g., J019-0340) show antibacterial activity, likely via inhibition of bacterial enzymes like dihydropteroate synthase .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 2,4-difluorophenyl group enhances target selectivity in kinase inhibition, while sulfonamido groups improve solubility and binding to charged residues .
  • Docking Studies : AutoDock Vina predicts that bulky substituents (e.g., methoxybenzenesulfonamido) may occupy deeper hydrophobic pockets in target proteins, increasing binding affinity .
  • Synthetic Challenges : Multi-step synthesis (e.g., Friedel-Crafts reactions, tautomerization control ) necessitates optimization for scalable production.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core structure : Thiophene-2-carboxamide
  • Substituents :
    • 2,4-Difluorophenyl group
    • N-Methyl-4-methoxybenzenesulfonamide group

This combination of moieties suggests potential interactions with various biological targets, particularly in cancer and inflammation pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro studies : The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. One study reported IC50 values in the low micromolar range (0.08–12.07 mM) for selected derivatives, suggesting that modifications to the core structure can enhance potency against specific targets .
  • Mechanism of action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in rapidly dividing cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activities:

  • Inhibition of TNF-alpha release : The compound was effective in inhibiting lipopolysaccharide (LPS)-induced TNF-alpha release in cellular models, with a reported inhibition value of 97.7% at a concentration of 10 mM . This suggests a potential role in treating inflammatory diseases.
  • Targeting MAPK pathways : The compound acts as an inhibitor of MK2, a kinase involved in the p38 MAPK signaling pathway, which plays a critical role in inflammation and autoimmune responses .

Data Summary Table

Biological ActivityObservationsIC50 Values
AnticancerInhibits cell proliferation0.08–12.07 mM
Anti-inflammatoryInhibits TNF-alpha release10 mM (97.7% inhibition)
Tubulin PolymerizationArrests cell cycle at G2/M phaseNot specified

Case Studies

  • Study on Cancer Cell Lines : A detailed investigation on the efficacy of this compound against non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and ovarian cancer (NCI/ADR-RES) showed over 90% inhibition of cell proliferation at optimal concentrations .
  • Inflammation Model : In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in animal models subjected to LPS-induced inflammation, indicating its therapeutic potential for inflammatory diseases .

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